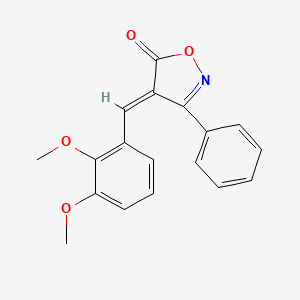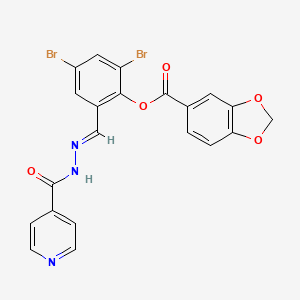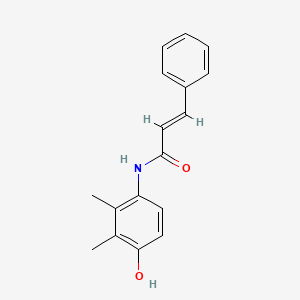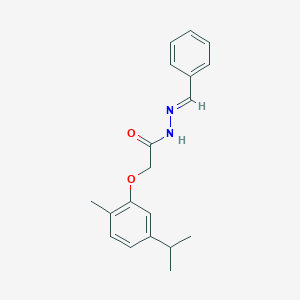![molecular formula C14H14N2O3S B5535716 methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a compound with a similar structure, can be synthesized from dimethyl acetone-1,3-dicarboxylate through a reaction involving sulfuryl chloride and thiourea (Žugelj et al., 2009). Another example is the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates through reactions of 1-pyridinio[(thiocarbonyl)methylide]s with dimethyl acetylenedicarboxylate (Kakehi et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. Ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, was synthesized and characterized by NMR, UV-Vis, FT-IR, and mass spectroscopy, revealing insights into the molecular interactions and structure (Singh et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate derivatives are complex and versatile. For instance, the synthesis of tetrasubstituted thiophenes demonstrates the compound's reactivity and ability to form various chemically significant structures (Sahu et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and thermal behavior, of similar compounds have been determined through X-ray diffraction analysis and thermal analysis, respectively. For example, the crystal structure of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was elucidated, providing insights into the compound's molecular arrangement (Ji, 2006).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity and interaction with other chemical entities, have been explored through various studies. For instance, the reaction mechanisms and the formation of novel heterocyclic compounds from similar thiophene derivatives have been detailed, highlighting their chemical versatility and potential applications in material science and organic synthesis (Verma et al., 2012).
Scientific Research Applications
Synthesis and Structural Analysis
- One-pot Synthesis of Tetrasubstituted Thiophenes: A study demonstrated a simple, efficient synthesis method for tetrasubstituted thiophenes, which could be relevant for synthesizing variants of the specified compound. The structural confirmation was achieved through X-ray diffraction and spectroscopic studies (S. Sahu et al., 2015).
- Solid-state Structures of Dimethyl Bithiophenedicarboxylates: Research on dimethyl bithiophenedicarboxylates showed different solid-state conformations, providing insights into structural aspects that could influence the synthesis and applications of related thiophene derivatives (M. Pomerantz et al., 2002).
Applications in Sensing and Magnetic Properties
- Functionalization of Lanthanide-Based Metal-Organic Frameworks: A study introduced methyl-substituted thieno[2,3-b]thiophene dicarboxylate into lanthanide-based metal-organic frameworks, showcasing their potential in gas adsorption and sensing properties, as well as magnetocaloric effects, which points towards applications in sensing and magnetic materials (Suna Wang et al., 2016).
Antibacterial and Antifungal Activities
- Antimicrobial Activity of Thiophene Derivatives: Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities, indicating potential pharmaceutical applications (Vasu et al., 2003).
- Novel Sulfonamide Derivatives with Antimicrobial Activity: Research on sulfonamide moiety-bearing compounds, including those with thiophene-related structures, exhibited interesting antimicrobial activity, suggesting their potential in developing new antibacterial and antifungal agents (M. Ghorab et al., 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUVFFDBNGNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)


![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)


![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)
![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)


![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)